molecular formula C7H11NO2 B1332163 (Tetrahydro-pyran-2-yloxy)-acetonitrile CAS No. 17521-49-2

(Tetrahydro-pyran-2-yloxy)-acetonitrile

Cat. No. B1332163
CAS RN: 17521-49-2
M. Wt: 141.17 g/mol
InChI Key: YADWCNNOFHOBBG-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.



Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and spectral properties. It also includes chemical properties like acidity or basicity, reactivity with other substances, and stability.


Scientific Research Applications

  • Scientific Field: Chemical Synthesis

    • Application Summary : The compound 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol, which is structurally similar to (Tetrahydro-pyran-2-yloxy)-acetonitrile, is used as a building block in chemical synthesis .
    • Application Method : This compound is typically used in laboratory settings for the synthesis of other complex molecules. The exact procedures and parameters would depend on the specific synthesis pathway being used .
    • Results or Outcomes : The outcomes of using this compound in chemical synthesis would vary greatly depending on the specific reactions and pathways involved .
  • Scientific Field: Phytochemical Analysis

    • Application Summary : Compounds structurally similar to (Tetrahydro-pyran-2-yloxy)-acetonitrile have been identified in the phytochemical analysis of Curcuma longa L. rhizome and leaves .
    • Application Method : The phytochemicals were extracted using methanol:chloroform (MC) and petroleum ether (PE) extracts. The extracts were then analyzed using GC/MS .
    • Results or Outcomes : The analysis revealed the presence of various phytochemicals in the extracts. The extracts also showed significant in-vitro antioxidant and anti-protein denaturation potential .
  • Scientific Field: Organic Synthesis

    • Application Summary : Tetrahydropyran, a compound structurally similar to (Tetrahydro-pyran-2-yloxy)-acetonitrile, is used in the synthesis of various organic compounds .
    • Application Method : The synthesis involves the use of different catalysts and reagents, such as platinum, cerium ammonium nitrate, and copper (I) complexes .
    • Results or Outcomes : The outcomes of these syntheses are diverse, depending on the specific reactions and pathways involved .
  • Scientific Field: Chemical Analysis

    • Application Summary : 2H-Pyran-2-one, tetrahydro-, a compound structurally similar to (Tetrahydro-pyran-2-yloxy)-acetonitrile, is used in chemical analysis .
    • Application Method : The compound is analyzed using various techniques, such as Gas Chromatography and Mass Spectrometry .
    • Results or Outcomes : The results of the analysis provide valuable information about the compound’s properties and behavior .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Compounds similar to (Tetrahydro-pyran-2-yloxy)-acetonitrile have been used in the synthesis of medicinal compounds .
    • Application Method : The synthesis involves a domino strategy using an imidazole-catalyzed all-pericyclic domino manifold .
    • Results or Outcomes : The outcomes of these syntheses are diverse, depending on the specific reactions and pathways involved .
  • Scientific Field: Heterocyclic Compound Synthesis
    • Application Summary : Tetrahydropyran synthesis is a key process in the creation of various heterocyclic compounds .
    • Application Method : The synthesis involves the use of different catalysts and reagents, such as platinum, cerium ammonium nitrate, and copper (I) complexes. The exact procedures and parameters would depend on the specific synthesis pathway being used .
    • Results or Outcomes : The outcomes of these syntheses are diverse, depending on the specific reactions and pathways involved .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method.


properties

IUPAC Name

2-(oxan-2-yloxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADWCNNOFHOBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337762
Record name (Tetrahydro-2H-pyran-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tetrahydro-pyran-2-yloxy)-acetonitrile

CAS RN

17521-49-2
Record name (Tetrahydro-2H-pyran-2-yloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Chang, Y Zhang - Process Biochemistry, 2012 - Elsevier
Amygdalin is a controversial anti-tumor natural product that has been used as an alternative cancer drug for many years. The anti-tumor mechanism and metabolism of amygdalin have …
Number of citations: 45 www.sciencedirect.com
CX Wang, YP Li, J Chang, B Zhou, X Han… - Advanced Materials …, 2013 - Trans Tech Publ
Amygdalin was catalytic degraded by extracellular enzymes mixture from Aspergillus niger and a novel product, phenyl-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-acetonitrile (…
Number of citations: 0 www.scientific.net
RH Salama, A Ramadan, TA Alsanory… - Int. J. Biochem …, 2019 - academia.edu
Natural substances and alternative medications such as amygdalin gained huge popularity in treating various diseases due to wide availability and relatively low cost. Nevertheless, …
Number of citations: 13 www.academia.edu
JM Hutchison, R Shapiro, PB Sweetser - Pesticide Biochemistry and …, 1984 - Elsevier
… Tetrahydro-pyran-2yloxy acetonitrile (I), prepared according to Kiss et al. (5), was treated sequentially with a catalytic amount of sodium methoxide in methanol, one equivalent of am…
Number of citations: 100 www.sciencedirect.com

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